molecular formula C20H17FN2O2 B6547033 1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946333-35-3

1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B6547033
CAS RN: 946333-35-3
M. Wt: 336.4 g/mol
InChI Key: YVJAWYNBBTVOBA-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. Pyridines are often used in the synthesis of pharmaceuticals and other organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have a strong, unpleasant odor and may be either colorless or light yellow .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesis of F2744-0121 involves a two-step reaction, starting with the formation of pyrazoline via a one-pot three-component reaction under microwave irradiation. Subsequently, oxidative aromatization yields the pyrazole compound . Notably, molecular docking studies reveal that F2744-0121 exhibits binding affinity to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT. This suggests potential anti-breast cancer activity, positioning F2744-0121 as a candidate for further investigation in breast cancer cell lines .

Antimicrobial Properties

Pyrazoles and their derivatives play a crucial role in medicine due to their diverse biological activities. F2744-0121, being a fluorinated pyrazole, may exhibit antimicrobial effects. Researchers could explore its efficacy against various pathogens, including bacteria, fungi, and viruses .

Anti-Inflammatory Potential

Given the relevance of pyrazoles in inflammation-related conditions, F2744-0121 might possess anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine regulation could provide valuable insights .

Antioxidant Function

Fluorinated compounds often find applications in medicinal chemistry. The inherent stability of the C-F bond makes F2744-0121 an interesting candidate for antioxidant studies. Researchers could assess its ability to scavenge free radicals and protect against oxidative stress .

Cytotoxicity and Anti-Tumor Effects

Pyrazoles have been associated with cytotoxicity and anti-tumor activity. F2744-0121 could be evaluated for its impact on cancer cell viability and tumor growth inhibition .

Analgesic Properties

Exploring F2744-0121’s potential as an analgesic agent is another avenue. Researchers could investigate its interaction with pain receptors and assess its efficacy in pain management .

Future Directions

Future research could involve further exploration of the synthesis and potential applications of this compound. Given the wide range of uses for pyridine derivatives, there are likely many potential directions for future research .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-4-2-7-18(10-14)22-20(25)16-8-9-19(24)23(13-16)12-15-5-3-6-17(21)11-15/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJAWYNBBTVOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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